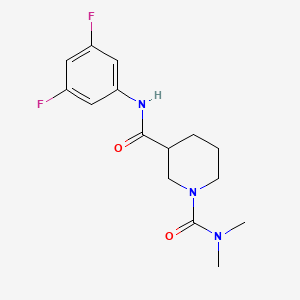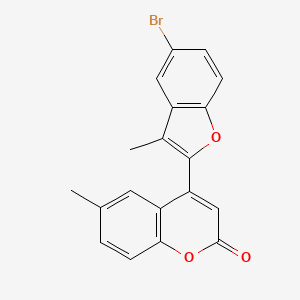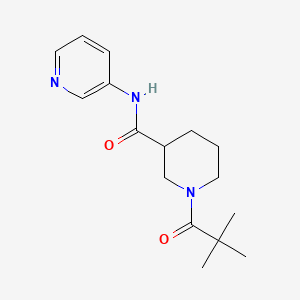![molecular formula C16H26N4O5S B11153205 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11153205.png)
4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, which is a rare and interesting feature in organic chemistry, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves multiple steps, starting with the formation of the spirocyclic core. The synthetic route typically includes:
Formation of the spirocyclic core: This step involves the reaction of a suitable precursor with reagents that induce cyclization, forming the spirocyclic structure.
Acetylation: The spirocyclic intermediate is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H26N4O5S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C16H26N4O5S/c1-17(2)26(24,25)19-9-7-18(8-10-19)14(22)12-20-13(21)11-16(15(20)23)5-3-4-6-16/h3-12H2,1-2H3 |
InChI Key |
WNEPUENRRDOIPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11153123.png)
![6-(2-methoxyphenyl)-2-[3-(trifluoromethoxy)benzyl]-3(2H)-pyridazinone](/img/structure/B11153130.png)
![N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norleucine](/img/structure/B11153135.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol](/img/structure/B11153137.png)
![6-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11153141.png)
![1-{[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11153144.png)
![6-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11153156.png)

![8-chloro-7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11153172.png)

![3-ethoxy-2-hexyl-6H-benzo[c]chromen-6-one](/img/structure/B11153180.png)
![1-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11153193.png)

![6-({[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11153204.png)
